4-Amino-3-nitrobenzophenone 4-Amino-3-nitrobenzophenone
Brand Name: Vulcanchem
CAS No.: 31431-19-3
VCID: VC21338082
InChI: InChI=1S/C13H10N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2
SMILES: C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol

4-Amino-3-nitrobenzophenone

CAS No.: 31431-19-3

Cat. No.: VC21338082

Molecular Formula: C13H10N2O3

Molecular Weight: 242.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Amino-3-nitrobenzophenone - 31431-19-3

CAS No. 31431-19-3
Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
IUPAC Name (4-amino-3-nitrophenyl)-phenylmethanone
Standard InChI InChI=1S/C13H10N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2
Standard InChI Key NGOOFAMQPUEDJM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Appearance Light yellow or yellow powder
Melting Point 140-143 ºC

4-Amino-3-nitrobenzophenone (CAS 31431-19-3) is an aromatic organic compound belonging to the benzophenone family. This compound features a benzophenone core structure with amino and nitro functional groups at the 4 and 3 positions, respectively, on one of the aromatic rings. The compound has gained importance in pharmaceutical development as both an intermediate and reference standard .

Benzophenone derivatives, particularly those containing 3-nitro-4-tert-amino groups, have been found to possess valuable pharmacological properties, making compounds like 4-Amino-3-nitrobenzophenone subjects of interest in pharmaceutical research . The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on adjacent positions creates an interesting electronic distribution that influences its reactivity and applications.

Chemical Properties and Structure

4-Amino-3-nitrobenzophenone has a well-defined molecular structure with specific chemical properties that determine its behavior in various reactions and applications.

Structural Identification

The compound consists of two phenyl rings connected by a carbonyl group, with one of the rings bearing amino and nitro substituents. Its molecular structure can be represented as (4-amino-3-nitrophenyl)(phenyl)methanone .

Chemical Identifiers

The following table summarizes the key chemical identifiers for 4-Amino-3-nitrobenzophenone:

ParameterValue
Chemical Name4-Amino-3-nitrobenzophenone
CAS Number31431-19-3
Molecular FormulaC₁₃H₁₀N₂O₃
Molecular Weight242.23 g/mol
Exact Mass242.069138
MDL NumberMFCD00007154

Alternative Nomenclature

The compound is known by several synonyms in scientific literature:

  • Methanone, (4-amino-3-nitrophenyl)phenyl-

  • 3-nitro-4-aminobenzophenone

  • 2-nitro-4-benzoylaniline

  • (4-Amino-3-nitrophenyl)(phenyl)methanone

  • 4-AMINO-3-NITROBENZOPHENONE

Physical Properties

4-Amino-3-nitrobenzophenone possesses distinct physical properties that are important for its characterization, purification, and application in various processes.

Appearance and Basic Properties

The compound appears as a yellow powder under standard conditions . Its color is characteristic of aromatic compounds containing nitro groups, which often impart yellow to orange hues.

Thermal Properties

PropertyValue
Melting Point140-143 °C (literature) , 141 °C , 138-142 °C
Boiling Point449.7±35.0 °C at 760 mmHg
Flash Point225.8±25.9 °C

Physical Constants

PropertyValue
Density1.3±0.1 g/cm³
Refractive Index1.657
LogP3.42
PSA (Polar Surface Area)88.91000
Vapour Pressure0.0±1.1 mmHg at 25°C
Water Solubility10 mg/L at 20°C

Solubility Profile

The compound exhibits limited solubility in water (10 mg/L at 20°C) , which is consistent with its moderately high LogP value of 3.42, indicating a significant degree of lipophilicity. It demonstrates good solubility in organic solvents, particularly in acetone .

Synthesis Methods

Several methods have been developed for the synthesis of 4-Amino-3-nitrobenzophenone, with varying approaches, reagents, and conditions.

Synthetic Route from Fluorinated Precursor

One documented synthesis approach involves the conversion of (4-Fluoro-3-nitrophenyl)(phenyl)methanone to 4-Amino-3-nitrobenzophenone using ammonium hydroxide and N-ethyl-N,N-diisopropylamine in tetrahydrofuran .

Reaction Conditions:

  • Reagents: Ammonium hydroxide (25%), N,N-diisopropylethylamine

  • Solvent: Tetrahydrofuran

  • Temperature: Room temperature (approximately 20°C)

  • Duration: 24 hours

  • Yield: 45%

Procedure Details:

The procedure involves adding the fluorinated precursor (130 mg, 530.16 μmol), ammonia (25%, 90 μL, 583.18 μmol), N,N-diisopropylethylamine (109 μL, 636.19 μmol), and tetrahydrofuran (2 mL) to a reaction vessel and stirring at room temperature for 24 hours. After reaction completion (monitored by TLC), the solvent is removed, and the mixture is acidified with 1 mol/L hydrochloric acid (15 mL). The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography using petroleum ether/ethyl acetate (5:1 volume ratio) as the eluent .

Benzoylation Route

Another synthetic approach involves the benzoylation of 9-nitroanisole in the presence of anhydrous ferric chloride as a catalyst to produce 4-methoxy-3-nitrobenzophenone, which can be further processed to obtain 4-Amino-3-nitrobenzophenone .

Applications and Uses

4-Amino-3-nitrobenzophenone finds applications in multiple fields, primarily in pharmaceutical research and development.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the manufacture of Active Pharmaceutical Ingredients (APIs) . Its structural features, particularly the amino and nitro functional groups, provide versatile reactivity for further transformations in pharmaceutical synthesis routes.

Reference Standards

4-Amino-3-nitrobenzophenone is utilized as a reference standard for API Benzophenone in analytical applications . These applications include:

  • Analytical method development

  • Method validation (AMV)

  • Quality control (QC) during synthesis and formulation stages of drug development

  • Traceability against pharmacopeial standards such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP)

ParameterClassification
Hazard CodesXi: Irritant
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety PhrasesS26-S37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable gloves and eye/face protection)
WGK Germany3 (Severe hazard to waters)
ParameterSpecification
AppearanceYellow Powder
Purity98% Minimum
Loss on Drying (L.O.D)0.5% Maximum
Melting Range138-142°C
SolubilitySoluble in Acetone

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